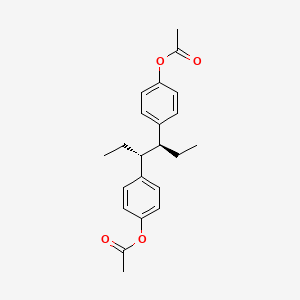
Hexestrol diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexestrol diacetate, also known as this compound, is a useful research compound. Its molecular formula is C22H26O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medical Applications
Hormonal Therapy
Hexestrol diacetate has been historically used in hormone replacement therapy and the treatment of hormone-dependent cancers such as breast and prostate cancer. Its estrogenic activity is comparable to that of estradiol, making it a potent agent for managing conditions related to estrogen deficiency or imbalance . However, due to safety concerns and adverse effects, its use has diminished in modern medical practice.
Pharmacodynamics
Research indicates that this compound binds effectively to estrogen receptors, exhibiting high affinity levels (302% for ERα and 234% for ERβ compared to estradiol) which underpins its therapeutic efficacy in estrogen replacement therapies .
Reproductive Biology Research
Impact on Oocyte Quality
Recent studies have highlighted the adverse effects of hexestrol on oocyte quality and maturation. In vitro experiments demonstrated that exposure to this compound led to meiotic arrest in mouse oocytes, characterized by impaired microtubule nucleation and spindle assembly . This suggests that hexestrol may disrupt normal reproductive processes by affecting mitochondrial dynamics and increasing oxidative stress.
Follicular Atresia in Livestock
In veterinary research, this compound has been shown to induce follicular atresia in immature sheep. This effect is significant as it alters the normal reproductive cycle and can impact fertility in livestock, raising concerns about its use as a growth promoter in agriculture .
Veterinary Medicine
Growth Promotion and Reproductive Management
this compound has been used illegally as a growth promoter in livestock to enhance weight gain by increasing protein synthesis while inhibiting fat deposition. However, this application raises ethical concerns regarding animal welfare and food safety due to potential hormonal residues in meat products .
Antiviral Research
Inhibition of Lassa Virus Entry
Recent findings suggest that this compound may have antiviral properties against the Lassa virus, which causes severe hemorrhagic fever. The compound was identified as a potential inhibitor of viral entry by blocking membrane fusion processes during infection. This discovery opens avenues for further research into hexestrol's role as an antiviral agent .
Summary Table of Applications
Propiedades
Número CAS |
4547-76-6 |
|---|---|
Fórmula molecular |
C22H26O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
[4-[(3S,4R)-4-(4-acetyloxyphenyl)hexan-3-yl]phenyl] acetate |
InChI |
InChI=1S/C22H26O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h7-14,21-22H,5-6H2,1-4H3/t21-,22+ |
Clave InChI |
GWEREDCWIUZACS-SZPZYZBQSA-N |
SMILES |
CCC(C1=CC=C(C=C1)OC(=O)C)C(CC)C2=CC=C(C=C2)OC(=O)C |
SMILES isomérico |
CC[C@H](C1=CC=C(C=C1)OC(=O)C)[C@@H](CC)C2=CC=C(C=C2)OC(=O)C |
SMILES canónico |
CCC(C1=CC=C(C=C1)OC(=O)C)C(CC)C2=CC=C(C=C2)OC(=O)C |
Sinónimos |
hexestrol diacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















